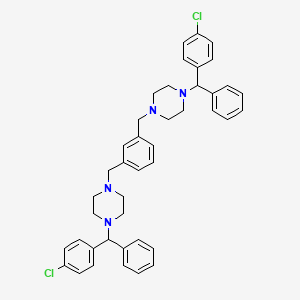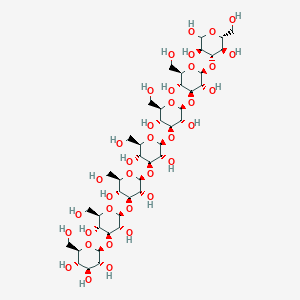
GDP-β-L-fucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ces glycanes sont des composants essentiels des glycoprotéines et des glycolipides, qui sont impliqués dans divers processus biologiques tels que l’adhésion cellule-cellule, la réponse immunitaire et la transduction du signal . Le GDP-fucose est synthétisé à partir du diphosphate de guanosine et du mannose par une série de réactions enzymatiques et est un substrat clé pour les fucosyltransférases .
Applications De Recherche Scientifique
Mécanisme D'action
Orientations Futures
Analyse Biochimique
Biochemical Properties
GDP-beta-L-fucose interacts with various enzymes in its biosynthetic pathway. The biosynthetic pathway of GDP-beta-L-fucose starts with a dehydration of GDP-D-mannose catalyzed by GDP-D-mannose 4,6-dehydratase (Gmd) creating GDP-4-keto-6-deoxymannose . This is subsequently converted by the GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG; GDP-beta-L-fucose synthetase) to GDP-beta-L-fucose .
Cellular Effects
The effects of GDP-beta-L-fucose on cells are largely related to its role in the biosynthesis of fucosyloligosaccharides. These oligosaccharides are known to activate numerous biological processes, like prevention of infections, probiotic growth, and an improved immune response .
Molecular Mechanism
The molecular mechanism of action of GDP-beta-L-fucose involves its conversion from GDP-D-mannose. This process is catalyzed by the enzymes Gmd and WcaG . Gmd converts GDP-D-mannose to GDP-4-keto-6-deoxymannose, and WcaG then produces the end product, GDP-beta-L-fucose .
Temporal Effects in Laboratory Settings
In laboratory settings, the enzymatic conversion from GDP-D-mannose to GDP-beta-L-fucose has been optimized, and the final product has been purified . The formation of GDP-beta-L-fucose by the recombinant enzymes was verified by HPLC and NMR analyses .
Metabolic Pathways
GDP-beta-L-fucose is involved in the de novo metabolic pathway, which starts from D-mannose conversion into GDP-beta-L-fucose via a 5-step reaction . This pathway involves the enzymes Glk, ManB, ManC, Gmd, and WcaG .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le GDP-fucose peut être synthétisé via deux voies principales : la voie de novo et la voie de récupération . La voie de novo implique la conversion du diphosphate de guanosine et du mannose en GDP-fucose par une série de réactions enzymatiques catalysées par la GDP-mannose 4,6-déshydratase et la GDP-4-céto-6-désoxymannose 3,5-épimérase-4-réductase . La voie de récupération, quant à elle, implique la conversion du fucose libre en GDP-fucose .
Méthodes de production industrielle : La production industrielle de GDP-fucose implique généralement l’utilisation de souches d’Escherichia coli recombinantes qui surexpriment les enzymes nécessaires à la voie de novo . Le processus implique la fermentation de ces souches recombinantes dans un environnement contrôlé, suivie de l’extraction et de la purification du GDP-fucose à l’aide de techniques telles que la chromatographie liquide haute performance (CLHP) et l’analyse par résonance magnétique nucléaire (RMN) .
Analyse Des Réactions Chimiques
Types de réactions : Le GDP-fucose subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde ou les amines en conditions basiques.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés fucosylés et divers intermédiaires qui peuvent être utilisés dans les voies biochimiques .
Comparaison Avec Des Composés Similaires
Le GDP-fucose est unique parmi les sucres nucléotidiques en raison de son rôle spécifique dans la fucosylation . Des composés similaires comprennent le diphosphate de guanosine et le mannose, le diphosphate de guanosine et le glucose et le diphosphate de guanosine et le galactose . Bien que ces composés servent également de substrats pour les glycosyltransférases, le GDP-fucose est spécifiquement impliqué dans l’ajout de résidus de fucose aux glycanes . Cette fonction unique rend le GDP-fucose indispensable à la biosynthèse des glycanes fucosylés et à leurs fonctions biologiques associées .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of GDP-beta-L-fucose involves the conversion of GDP-alpha-D-mannose to GDP-beta-L-fucose through a series of enzymatic reactions.", "Starting Materials": [ "GDP-alpha-D-mannose", "NADPH", "H+", "L-fucose" ], "Reaction": [ "GDP-alpha-D-mannose is converted to GDP-4-keto-6-deoxy-D-mannose by GDP-mannose-4,6-dehydratase in the presence of NADPH and H+.", "GDP-4-keto-6-deoxy-D-mannose is converted to GDP-4-keto-6-deoxy-L-mannose by GDP-4-keto-6-deoxy-D-mannose-3-dehydratase in the presence of NADPH and H+.", "GDP-4-keto-6-deoxy-L-mannose is converted to GDP-3,4,6-trideoxy-L-threo-hex-3-enopyranose by GDP-4,6-dehydratase in the presence of NADPH and H+.", "GDP-3,4,6-trideoxy-L-threo-hex-3-enopyranose is converted to GDP-beta-L-fucose by GDP-3,6-epimerase in the presence of NADPH and H+.", "L-fucose is used as a substrate in the reaction catalyzed by GDP-3,6-epimerase." ] } | |
Numéro CAS |
15839-70-0 |
Formule moléculaire |
C16H25N5O15P2 |
Poids moléculaire |
589.3 g/mol |
Nom IUPAC |
[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5+,7+,8-,9+,10?,11-,14+,15+/m0/s1 |
Clé InChI |
LQEBEXMHBLQMDB-CQNJXGQFSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Q1: What is the primary biological role of guanosine 5'-diphosphate-beta-L-fucose (GDP-beta-L-fucose)?
A1: GDP-beta-L-fucose serves as the primary donor substrate for fucosyltransferases, a class of enzymes that catalyze the transfer of fucose from GDP-beta-L-fucose to various acceptor molecules, including oligosaccharides, glycoproteins, and glycolipids. [, , ] This fucosylation process is crucial for the biosynthesis of various glycoconjugates involved in a wide array of biological processes. [, ]
Q2: How does the availability of GDP-beta-L-fucose impact the synthesis of other nucleotide sugars?
A2: Research suggests that GDP-beta-L-fucose can act as a feedback inhibitor of enzymes involved in the biosynthesis of other nucleotide sugars. Specifically, GDP-beta-L-fucose strongly inhibits thyroid fucokinase, an enzyme involved in L-fucose utilization. [] Additionally, GDP-alpha-D-mannose pyrophosphorylase, an enzyme involved in guanosine 5'-diphosphate-alpha-D-mannose (GDP-alpha-D-mannose) synthesis, is competitively inhibited by GDP-alpha-D-mannose, a precursor of GDP-beta-L-fucose. [] This suggests a potential regulatory mechanism for controlling the flux of sugar nucleotides within the cell.
Q3: Which enzymes are involved in the biosynthesis and utilization of GDP-beta-L-fucose?
A3: Several key enzymes participate in GDP-beta-L-fucose metabolism:
- GDP-D-mannose 4,6-dehydratase (Gmd): Catalyzes the dehydration of GDP-D-mannose to GDP-4-keto-6-deoxymannose, the first committed step in GDP-beta-L-fucose biosynthesis. [] Gmd is subject to feedback inhibition by GDP-beta-L-fucose. []
- GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (WcaG / GDP-beta-L-fucose synthetase): Converts GDP-4-keto-6-deoxymannose to GDP-beta-L-fucose. [] This enzyme requires NADPH as a cofactor and exhibits a preference for divalent cations like Mg2+ and Ca2+. []
- Fucokinase: Phosphorylates L-fucose to beta-L-fucopyranosyl phosphate, an intermediate in an alternative salvage pathway for GDP-beta-L-fucose synthesis. [, ]
- guanosine triphosphate-L-fucose pyrophosphorylase (GFPP): Catalyzes the reversible formation of GDP-beta-L-fucose from guanosine triphosphate and beta-l-fucose-1-phosphate in a salvage pathway, primarily in the liver and kidneys. [, ]
- Fucosyltransferases: Utilize GDP-beta-L-fucose as a donor substrate to transfer fucose to various acceptor molecules, forming alpha1,6- or other linkages. [, ]
Q4: What are the structural features of GDP-beta-L-fucose that are important for its recognition by enzymes?
A4: Studies using substrate analogues and enzyme kinetics have revealed several key structural features of GDP-beta-L-fucose crucial for enzyme recognition:
- Guanine base: The purine base moiety is a major determinant of substrate specificity for enzymes like GFPP. []
- Diphosphate group: The diphosphate group is critical for binding to fucosyltransferases, such as FUT8. []
- Beta-L-fucose configuration: The specific stereochemistry of the fucose moiety is essential for recognition by enzymes involved in both the synthesis and utilization of GDP-beta-L-fucose. [, ] For example, GDP-mannose mannosyl hydrolase (Gmm) exhibits specificity towards GDP-alpha-D-mannose and shows limited activity with GDP-beta-l-fucose. []
Q5: How is GDP-beta-L-fucose typically synthesized in the laboratory?
A5: Several methods have been developed for the chemical synthesis of GDP-beta-L-fucose:
- Chemo-enzymatic synthesis: Utilizes readily available L-fucose and leverages the activity of enzymes like fucokinase and guanosine triphosphate-L-fucose pyrophosphorylase to generate GDP-beta-L-fucose. This approach often involves a multi-step process and requires optimization for large-scale production. [, ]
- Direct displacement of acylated glycosyl bromides: This chemical method allows for stereoselective synthesis of GDP-beta-L-fucose by reacting an acylated fucosyl bromide with a nucleoside 5'-diphosphate. []
Q6: Are there any known inhibitors of enzymes involved in GDP-beta-L-fucose metabolism?
A6: While research on specific inhibitors is ongoing, several studies provide insights into potential targets:
- GDP-beta-L-fucose analogues: Designing stable analogues of GDP-beta-L-fucose with modifications to the sugar or nucleotide moiety holds promise for developing potent and selective inhibitors of fucosyltransferases. [, ]
- Amino sugar derivatives: Certain amino sugar derivatives have shown inhibitory activity against alpha-L-fucosidase, an enzyme involved in the degradation of L-fucose. [] Further exploration of these compounds could lead to inhibitors targeting GDP-beta-L-fucose biosynthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






